

# JNJ-40929837: A Tale of Targeted Engagement Without Clinical Efficacy in Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-40929837 |           |
| Cat. No.:            | B12383383    | Get Quote |

The clinical development of **JNJ-40929837**, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), was halted after a Phase 2 clinical trial in patients with mild atopic asthma revealed a critical disconnect between target engagement and clinical efficacy. Despite successfully inhibiting its intended target, the drug failed to produce a significant therapeutic benefit, a finding that highlights the complexities of inflammatory pathways and the challenges of drug development. This guide provides a comparative analysis of **JNJ-40929837** against the established leukotriene receptor antagonist, montelukast, and delves into the experimental data and proposed mechanisms underlying its failure.

JNJ-40929837 was investigated in a randomized, double-blind, three-period crossover study (NCT01241422) designed to evaluate its effectiveness in a bronchial allergen challenge model. [1] The trial compared JNJ-40929837 with both a placebo and an active comparator, montelukast. While the drug demonstrated substantial inhibition of leukotriene B4 (LTB4), a key pro-inflammatory mediator, it did not translate into a significant improvement in the primary clinical endpoint: the late asthmatic response (LAR) to allergen inhalation.[1] In contrast, montelukast, which acts further down the leukotriene pathway, showed a statistically significant attenuation of the LAR.[1]

This failure is primarily attributed to the dual enzymatic nature of LTA4H. Beyond its role in synthesizing the pro-inflammatory LTB4, LTA4H is also responsible for the degradation of Pro-Gly-Pro (PGP), a potent neutrophil chemoattractant.[2][3] It is hypothesized that by inhibiting LTA4H, **JNJ-40929837** inadvertently led to the accumulation of PGP, thereby counteracting the anti-inflammatory effects of LTB4 reduction.[4][5] Additionally, the inhibition of LTA4H may have



shunted the metabolic pathway towards the production of cysteinyl leukotrienes (CysLTs), which are powerful bronchoconstrictors.[4] Another factor contributing to the discontinuation of its development was the observation of testicular toxicity in rats, linked to the accumulation of a metabolite.[4]

## **Comparative Clinical Efficacy**

The primary measure of efficacy in the NCT01241422 trial was the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1) during the late asthmatic response (3-10 hours post-allergen challenge). The results unequivocally demonstrated the failure of **JNJ-40929837** to provide a clinical benefit over placebo.

| Treatment Group | Number of Patients<br>(n) | LS Mean Maximal<br>% Reduction in<br>FEV1 (LAR) | P-value vs. Placebo |
|-----------------|---------------------------|-------------------------------------------------|---------------------|
| Placebo         | 17                        | 27.7                                            | -                   |
| JNJ-40929837    | 16                        | 28.6                                            | 0.63                |
| Montelukast     | 17                        | 22.6                                            | 0.01                |

Table 1: Comparison of the effect of **JNJ-40929837**, Montelukast, and Placebo on the Late Asthmatic Response (LAR) in a Bronchial Allergen Challenge. Data from NCT01241422.[1]

#### Pharmacodynamic and Pharmacokinetic Profiles

While failing on efficacy, **JNJ-40929837** demonstrated excellent target engagement. A Phase 1 study in healthy volunteers showed a greater than 95% inhibition of ex vivo stimulated LTB4 production in the blood at doses of 100 mg or higher.[4] In the Phase 2 asthma trial, the drug substantially inhibited LTB4 production in whole blood and decreased sputum LTB4 levels.[1]



| Parameter             | JNJ-40929837                                                       | Montelukast                                                       |
|-----------------------|--------------------------------------------------------------------|-------------------------------------------------------------------|
| Mechanism of Action   | Inhibitor of Leukotriene A4<br>Hydrolase (LTA4H)                   | Antagonist of the Cysteinyl<br>Leukotriene Receptor 1<br>(CysLT1) |
| Target Engagement     | >95% inhibition of LTB4 production in ex vivo stimulated blood.[4] | Blocks the action of LTD4 at the CysLT1 receptor.                 |
| Key Efficacy Outcome  | No significant attenuation of the late asthmatic response.[1]      | Significantly attenuated the late asthmatic response.[1]          |
| Metabolism            | Information not readily available.                                 | Extensively metabolized by CYP3A4, 2C8, and 2C9.                  |
| Elimination Half-life | Information not readily available.                                 | Approximately 2.7 to 5.5 hours in healthy young adults.           |

Table 2: Comparative Profile of JNJ-40929837 and Montelukast.

## **Experimental Protocols**

Bronchial Allergen Challenge (NCT01241422)

This study employed a standardized bronchial allergen challenge model to induce and evaluate early and late asthmatic responses.

- Study Design: A double-blind, 3-period crossover study.
- Participants: 22 patients with mild, atopic asthma.
- Treatment Arms:
  - JNJ-40929837: 100 mg/day for 6 days, followed by 50 mg on day 7.[1]
  - Montelukast: 10 mg/day for 6 days.[1]
  - Placebo: Matched to the active treatments.



- Allergen Challenge: Performed on day 6 of each treatment period.
- Primary Outcome: Maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1) during the late asthmatic response (LAR), measured from 3 to 10 hours after the allergen challenge.[1]
- Secondary Outcomes:
  - Early asthmatic response (EAR) measured by maximal percent reduction in FEV1.[1]
  - Area under the FEV1/time curve for both EAR and LAR.[1]
  - Change in baseline FEV1 after 5 days of treatment.[1]
  - Safety and tolerability.
  - Correlation of JNJ-40929837 to A23187-stimulated whole blood LTB4 levels and sputum basal LTB4 levels.[1]

#### **FEV1 Measurement Time Points**

Following the allergen challenge, FEV1 was measured at multiple time points to capture both the early and late asthmatic responses. A typical protocol for such challenges involves measurements at 10, 20, 30, 45, 60, and 90 minutes, followed by hourly measurements for up to 7-10 hours post-challenge to accurately define the LAR.[6][7]

## Visualizing the Mechanisms of Action and Failure





Click to download full resolution via product page

Figure 1: Leukotriene biosynthesis pathway and points of intervention for **JNJ-40929837** and Montelukast.





Click to download full resolution via product page

Figure 2: Dual enzymatic activity of LTA4H and the proposed mechanism of failure for **JNJ-40929837**.





Click to download full resolution via product page

Figure 3: Simplified workflow of the bronchial allergen challenge model used in the NCT01241422 trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allergen bronchoprovocation: correlation between FEV1 maximal percent fall and area under the FEV1 curve and impact of allergen on recovery PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JNJ-40929837: A Tale of Targeted Engagement Without Clinical Efficacy in Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383383#why-did-inj-40929837-fail-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com